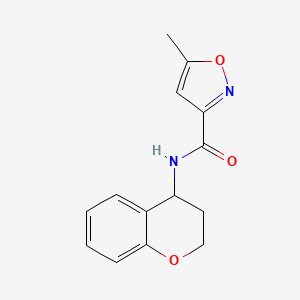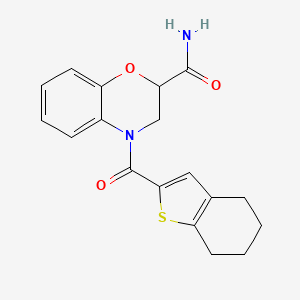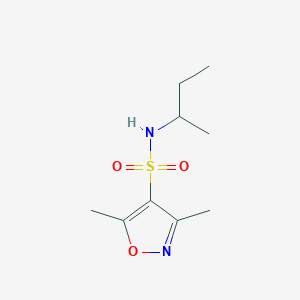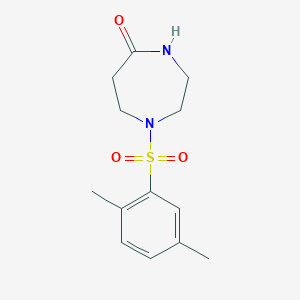
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Additionally, it has been found to exhibit potent antioxidant activity and can protect cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is its versatility in various laboratory experiments. It can be used as a fluorescent probe for imaging studies, as well as a potential therapeutic agent for various diseases. However, its limitations include its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide. One potential area of study is its use as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Finally, studies are needed to explore its potential use in combination with other drugs for enhanced therapeutic efficacy.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is a promising compound with potential applications in various fields of science. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a fluorescent probe, make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for potential therapeutic use.
Métodos De Síntesis
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide involves the condensation of 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid with 4-hydroxycoumarin in the presence of a suitable coupling agent. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-8-12(16-19-9)14(17)15-11-6-7-18-13-5-3-2-4-10(11)13/h2-5,8,11H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUBIOUIMJWGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B7462237.png)
![N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)
![N-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B7462250.png)
![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)

![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)


![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)


![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)